molecular formula C8H6BrN5O B12605974 4-Bromo-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one CAS No. 878551-12-3

4-Bromo-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B12605974
CAS No.: 878551-12-3
M. Wt: 268.07 g/mol
InChI Key: IYVYNUYPBOPMDF-UHFFFAOYSA-N
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Description

4-Bromo-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one is a complex organic compound that features a bromine atom, a triazole ring, and a hydrazinylidene group attached to a cyclohexadienone core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of a suitable cyclohexadienone precursor, followed by the reaction with a triazole derivative under appropriate conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom can be substituted with other groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

4-Bromo-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The triazole ring and hydrazinylidene group are key functional groups that interact with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other brominated cyclohexadienones and triazole derivatives. Examples are:

  • 4-Bromo-6-[2-(1H-1,2,4-triazol-3-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one
  • 4-Chloro-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one

Uniqueness

What sets 4-Bromo-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one apart is its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

CAS No.

878551-12-3

Molecular Formula

C8H6BrN5O

Molecular Weight

268.07 g/mol

IUPAC Name

4-bromo-2-(1H-1,2,4-triazol-5-yldiazenyl)phenol

InChI

InChI=1S/C8H6BrN5O/c9-5-1-2-7(15)6(3-5)12-14-8-10-4-11-13-8/h1-4,15H,(H,10,11,13)

InChI Key

IYVYNUYPBOPMDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)N=NC2=NC=NN2)O

Origin of Product

United States

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